![molecular formula C13H19N3O3S B2366368 Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235277-16-3](/img/structure/B2366368.png)
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
This compound is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could be a potential method for its synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its high perplexity and burstiness. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom , and a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The compound is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate (referred to as MTUP) exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create analogs with improved pharmacological properties. Some key areas include:
- Anticancer Properties : MTUP derivatives have been investigated for their anticancer activity, potentially inhibiting tumor growth .
- Anti-Inflammatory Effects : The thiophene moiety in MTUP analogs may contribute to anti-inflammatory properties .
- Antimicrobial Activity : Certain MTUP derivatives exhibit antimicrobial effects against bacteria and fungi .
Organic Electronics and Semiconductors
Thiophene-based compounds play a crucial role in organic electronics. MTUP derivatives can be incorporated into:
- Organic Light-Emitting Diodes (OLEDs) : MTUP analogs may find applications in OLEDs due to their electronic properties .
Corrosion Inhibition
Thiophene derivatives, including MTUP, have been studied as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable in various applications .
Metal Complexing Agents
MTUP and related compounds can form stable complexes with metal ions. These complexes have applications in catalysis, sensing, and materials science .
Bioreduction and Chiral Synthesis
Researchers have explored the enantioselective bioreduction of MTUP analogs, which could be relevant in chiral synthesis and drug development .
Other Applications
Safety and Hazards
Future Directions
Thiophene and piperidine, components of this compound, are very important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the synthesis and characterization of novel thiophene and piperidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to be utilized in industrial chemistry and material science .
Pharmacokinetics
It’s known that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Result of Action
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Action Environment
It’s known that thiophene derivatives are utilized in industrial chemistry and material science .
properties
IUPAC Name |
methyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-19-13(18)16-6-4-10(5-7-16)9-14-12(17)15-11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNFNAEQNAZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate |
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